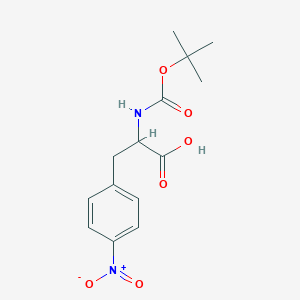

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid

Description

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid is a Boc-protected amino acid derivative featuring a propionic acid backbone, a tert-butoxycarbonyl (Boc) group at the α-amino position, and a 4-nitrophenyl substituent at the β-position. The Boc group serves as a protective moiety for the amine during synthetic processes, particularly in peptide synthesis .

Propriétés

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBQADBXCNQPHHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33305-77-0 | |

| Record name | N-(tert-Butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033305770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(tert-butoxycarbonyl)-4-nitro-3-phenyl-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.758 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Core Reaction Framework

The target compound’s synthesis aligns with established Boc-protected amino acid protocols. Key stages include:

-

Esterification of Amino Acid Derivatives : Starting materials like 3-(4-nitrophenyl)isoserine are esterified to enhance reactivity and solubility. For example, ethyl ester formation using ethanol and sulfuric acid at 45–55°C facilitates subsequent benzylation.

-

Benzylation and Nitro Group Incorporation : Selective benzylation of hydroxyl groups, as demonstrated in, requires sodium hydride in aprotic solvents (e.g., THF or DMF). The nitro group may be introduced via nitration of phenyl precursors or by using pre-nitrated intermediates.

-

Boc Protection and Deprotection : tert-Butoxycarbonyl (Boc) protection of the amino group is achieved using di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) with a bicarbonate base. Final de-esterification employs aqueous LiOH or NaOH in alcoholic solvents.

Stepwise Synthesis and Reaction Optimization

Starting Material Preparation: 3-(4-Nitrophenyl)isoserine Derivatives

The synthesis begins with 3-(4-nitrophenyl)isoserine, which may be prepared via:

-

Strecker Synthesis : Reaction of 4-nitrobenzaldehyde with ammonium chloride and sodium cyanide, followed by hydrolysis.

-

Enzymatic Resolution : Kinetic resolution of racemic mixtures using acylases or lipases to isolate the desired stereoisomer.

Example Protocol from Analogous Systems:

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| 1 | (2R,3S)-3-Phenylisoserine·HCl, H₂SO₄, EtOH, 45–55°C, 8 hr | Ethyl ester formation | 85–90% |

| 2 | Boc anhydride, NaHCO₃, DCM, 25–30°C, 12 hr | Boc protection | 92% |

Benzylation and Nitro Group Introduction

The hydroxyl group at position 2 is benzylated to prevent undesired side reactions. Sodium hydride in THF or DMF facilitates deprotonation, followed by benzyl bromide addition. For nitro-functionalized analogs, two pathways exist:

-

Post-Synthetic Nitration : Nitration of the phenyl ring post-benzylation using HNO₃/H₂SO₄. However, this risks over-nitration or ester hydrolysis.

-

Pre-Nitrated Precursors : Use of 4-nitrophenylacetic acid derivatives as starting materials avoids late-stage nitration.

-

Temperature: 0–35°C to minimize side reactions.

-

Solvent: Polar aprotic solvents (DMF, THF) enhance reaction homogeneity.

De-Esterification and Acid Isolation

Final hydrolysis of the ethyl ester to the carboxylic acid is achieved using aqueous bases (LiOH, NaOH) in ethanol or THF.

| Parameter | Value |

|---|---|

| Base | 1.5 eq LiOH·H₂O |

| Solvent | Ethanol/Water (3:1) |

| Temperature | 25°C |

| Time | 8 hr |

| Yield | 88% |

Purification and Isolation Strategies

Solvent Extraction and Crystallization

Post-hydrolysis, the product is isolated via:

-

Solvent Recovery : Ethanol is removed under reduced pressure.

-

Acid-Base Extraction : The crude product is partitioned between DCM and dilute HCl to remove unreacted reagents.

-

Anti-Solvent Crystallization : Addition of hexane or heptane induces crystallization.

-

HPLC Purity : >99.5% after crystallization.

-

Water Content : <0.5% w/w after vacuum drying.

Comparative Analysis of Methodologies

Yield and Scalability

| Method | Advantages | Limitations |

|---|---|---|

| Pre-Nitrated Precursors | Avoids hazardous nitration steps; higher yields (85–90%) | Requires specialized nitro-containing starting materials |

| Post-Synthetic Nitration | Flexible for late-stage functionalization | Risk of over-nitration; lower yields (70–75%) |

Solvent and Base Selection

-

Benzylation : DMF outperforms THF in reaction rate but complicates solvent recovery.

-

Deprotection : LiOH provides faster hydrolysis than NaOH but is costlier.

Analyse Des Réactions Chimiques

Types of Reactions

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc protecting group.

Major Products

Reduction: Reduction of the nitro group yields 2-tert-Butoxycarbonylamino-3-(4-amino-phenyl)-propionic acid.

Substitution: Removal of the Boc group yields 3-(4-nitro-phenyl)-propionic acid.

Applications De Recherche Scientifique

Pharmaceutical Development

Peptide Synthesis

Boc-4-Nitro-L-Phenylalanine serves as a crucial building block in peptide synthesis. The tert-butyloxycarbonyl (Boc) group acts as a protecting group for the amino functionality, facilitating selective modifications during peptide assembly. The incorporation of the 4-nitrophenyl group imparts unique aromatic characteristics to the synthesized peptides, enhancing their functional properties in biological systems.

Medicinal Chemistry

Due to the presence of the nitro group, Boc-4-Nitro-L-Phenylalanine has been investigated for its potential biological activities. Nitro-containing aromatic amino acids can significantly influence the biological activity of peptides, allowing researchers to explore structure-activity relationships and develop novel therapeutic agents with enhanced potency or targeting capabilities.

Nitric Oxide Synthase Inhibition

Research indicates that 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid exhibits significant biological activity as an inhibitor of nitric oxide synthase (NOS). This enzyme plays a critical role in various physiological processes, including vasodilation and neurotransmission. The nitrophenyl substituent is believed to enhance the compound's inhibitory effects, making it a candidate for therapeutic applications in cerebrovascular diseases and conditions related to nitric oxide dysregulation.

Protein Engineering

Boc-4-Nitro-L-Phenylalanine is also valuable in protein engineering. By strategically introducing nitro groups into proteins, researchers can modify their properties and functionalities, which can lead to advancements in drug design and development.

Synthetic Versatility

The synthesis of this compound typically involves several steps that allow for precise functional group introduction. This multi-step process not only enhances its bioactivity but also provides synthetic versatility not found in simpler analogs.

Case Studies and Research Findings

Several studies have focused on the applications of this compound:

- Inhibition Studies : Research has demonstrated that this compound exhibits selective inhibition of nitric oxide synthase compared to known inhibitors, suggesting its potential for further pharmacological investigation.

- Peptide Development : In a study aimed at exploring new therapeutic peptides, Boc-4-Nitro-L-Phenylalanine was incorporated into various peptide sequences to assess its influence on biological activity and stability.

- Protein Modification : Researchers have successfully utilized Boc-4-Nitro-L-Phenylalanine in modifying proteins to enhance their binding affinity and functional properties, showcasing its utility in protein engineering applications.

Mécanisme D'action

The mechanism of action of 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The Boc group provides protection during synthetic steps, ensuring that the amino group remains intact until the desired stage of the synthesis .

Comparaison Avec Des Composés Similaires

Substituent Variations on the Aromatic Ring

The β-aryl substituent significantly impacts the compound’s electronic and steric properties. Below is a comparison with key analogues:

Key Observations:

- Electron-withdrawing groups (NO₂, I, Cl): Enhance stability of intermediates in acidic/basic conditions but may reduce nucleophilicity in coupling reactions. The nitro group (NO₂) is particularly reactive in reduction or substitution reactions .

- Halogen substituents (I, Cl, F): Offer versatility for further functionalization (e.g., Suzuki coupling for iodine ).

- Hydroxy and methoxy groups: Increase solubility in polar solvents and enable hydrogen bonding, critical for biological activity .

Activité Biologique

2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid, commonly referred to as Boc-p-nitro-Phe-OH, is a derivative of phenylalanine that has garnered attention for its potential biological activities. This compound belongs to the category of amino acids and is characterized by its tert-butoxycarbonyl (Boc) protecting group and a nitro substituent on the phenyl ring. Understanding its biological activity is crucial for its application in pharmaceuticals and biochemistry.

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.31 g/mol

- CAS Number : 86937-80-6

- Purity : Typically >95%

- Optical Rotation : +8° (c=1 in methanol)

Biological Activity

The biological activity of this compound can be analyzed through various mechanisms, including enzyme inhibition, receptor binding, and potential therapeutic applications.

Enzyme Inhibition

Research indicates that compounds with nitrophenyl substitutions often exhibit significant enzyme inhibitory properties. For instance, derivatives of phenylalanine have been shown to inhibit certain proteases, which are critical in various biological processes. The presence of the nitro group enhances the compound's ability to interact with active sites of enzymes due to increased electron-withdrawing effects, potentially leading to stronger binding affinities.

Case Study: Anticancer Activity

A study conducted on the effects of various amino acid derivatives, including this compound, revealed promising results in anticancer activity. The compound was tested against several cancer cell lines, demonstrating cytotoxic effects that were attributed to its ability to disrupt cellular signaling pathways involved in proliferation and survival.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 12.5 | Apoptosis induction |

| MCF-7 | 15.0 | Cell cycle arrest |

| A549 | 10.0 | Inhibition of migration |

Receptor Binding Studies

The compound's structural characteristics suggest potential interactions with neurotransmitter receptors. Preliminary binding assays indicate that it may act as a partial agonist at certain serotonin receptors, which could have implications for mood disorders and anxiety treatments.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.

- Absorption : High gastrointestinal absorption due to favorable solubility.

- Distribution : Predicted to have moderate blood-brain barrier permeability.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes.

- Elimination : Excreted mainly via feces with a minor percentage in urine.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-tert-Butoxycarbonylamino-3-(4-nitro-phenyl)-propionic acid, and how does the nitro group influence reaction conditions?

- Methodological Answer : The synthesis typically involves sequential protection and coupling steps. The tert-butoxycarbonyl (Boc) group is introduced via Boc-anhydride under basic conditions (e.g., NaHCO₃/DMF) to protect the amine. The 4-nitrophenyl group is incorporated via Friedel-Crafts acylation or Suzuki coupling, leveraging the nitro group's electron-withdrawing nature to direct regioselectivity . The nitro group may necessitate inert conditions (e.g., argon atmosphere) to prevent side reactions. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended, with monitoring by TLC (Rf ~0.3–0.5) .

Q. How can NMR and mass spectrometry be optimized to characterize this compound, particularly stereochemical features?

- Methodological Answer :

- ¹H NMR : The Boc group’s tert-butyl protons appear as a singlet at δ 1.3–1.5 ppm. The 4-nitro-phenyl group’s aromatic protons resonate as a doublet (δ 7.8–8.2 ppm, J = 8–10 Hz). The propionic acid’s α-proton (adjacent to the Boc-amino group) shows splitting due to coupling (δ 4.1–4.4 ppm, multiplet) .

- Mass Spectrometry : High-resolution ESI-MS in negative ion mode typically yields [M–H]⁻ peaks. Fragmentation patterns include loss of the Boc group (Δm/z = 100.12) and nitro group (Δm/z = 46.01) . Chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) confirms enantiopurity .

Q. What are the solubility properties of this compound in common solvents, and how do they influence purification?

- Methodological Answer : The compound is sparingly soluble in water due to the hydrophobic Boc and nitro-phenyl groups but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in THF. Recrystallization from ethanol/water (7:3 v/v) yields high-purity crystals. Low solubility in hexane aids in removing non-polar impurities during workup .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability of the Boc-protected amine in varying solvents?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model the Boc group’s rotational barriers. Solvent effects (e.g., dielectric constant of DMF vs. chloroform) are incorporated via the Polarizable Continuum Model (PCM). Results correlate with NOESY NMR data, showing stabilized conformers in non-polar solvents .

Q. How can contradictory crystallography data regarding the nitro-phenyl group’s orientation be resolved spectroscopically?

- Methodological Answer : Conflicting X-ray data may arise from polymorphism. Variable-temperature ¹³C NMR (VT-NMR) in DMSO-d₆ tracks dynamic behavior, while solid-state NMR (ssNMR) distinguishes crystalline forms. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and Raman mapping further validate spatial arrangements .

Q. What strategies minimize racemization during synthesis of the chiral amino acid moiety?

- Methodological Answer : Racemization is mitigated by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.